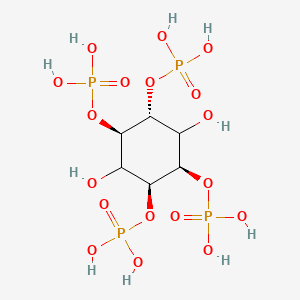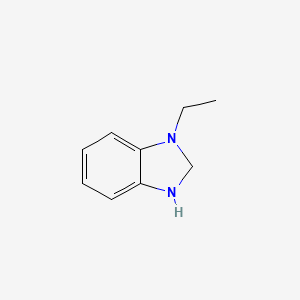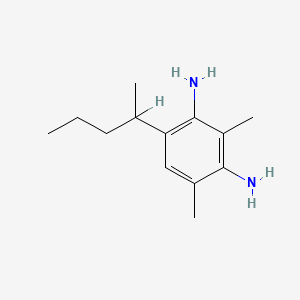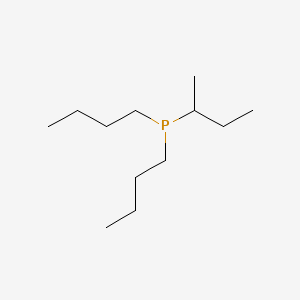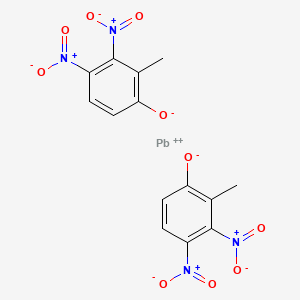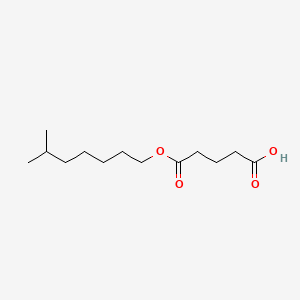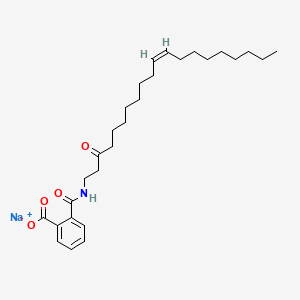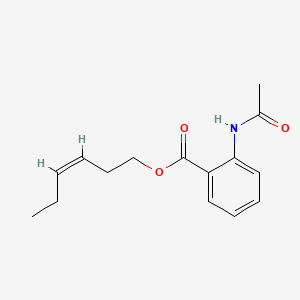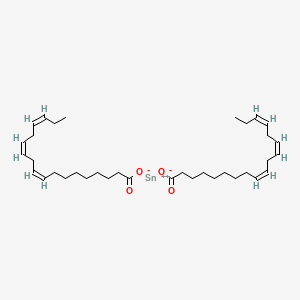
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate typically involves the reaction of tin(II) chloride with (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid. The reaction is carried out in an inert atmosphere to prevent oxidation of the tin(II) ion. The reaction mixture is usually heated to facilitate the formation of the desired product. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the tin(II) ion acts as a reducing agent.
Substitution: The fatty acid moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin(IV) derivatives and oxidized fatty acid products.
Reduction: Reduced forms of the fatty acid moiety.
Substitution: Substituted fatty acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is used as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and reduction makes it valuable in redox chemistry.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The fatty acid component can interact with cell membranes, influencing membrane fluidity and function.
Medicine
Research in medicine explores the potential therapeutic applications of this compound. Its antioxidant properties may be beneficial in treating conditions associated with oxidative stress.
Industry
In industry, this compound is used in the production of specialized coatings and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate involves its interaction with molecular targets such as enzymes and cell membranes. The tin(II) ion can participate in redox reactions, influencing cellular redox balance. The fatty acid component can integrate into cell membranes, affecting their structure and function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent fatty acid of the compound.
Tin(2+) chloride: A common tin(II) compound used in various chemical reactions.
(9Z,12Z)-9,12-Octadecadienoic acid: A similar fatty acid with two double bonds.
Uniqueness
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is unique due to the combination of tin(II) and a polyunsaturated fatty acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
85392-75-2 |
|---|---|
Molecular Formula |
C36H58O4Sn |
Molecular Weight |
673.6 g/mol |
IUPAC Name |
(9Z,12Z,15Z)-octadeca-9,12,15-trienoate;tin(2+) |
InChI |
InChI=1S/2C18H30O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*4-3-,7-6-,10-9-; |
InChI Key |
KTLWFTDOJPIESZ-SYSSTCGWSA-L |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Sn+2] |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Related CAS |
463-40-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



